4-Bromo-2-chloro-1-(2-chloroethoxy)benzene
Overview
Description
“4-Bromo-2-chloro-1-(2-chloroethoxy)benzene” is a chemical compound with the molecular formula C8H7BrCl2O . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with bromine, chlorine, and 2-chloroethoxy substituents . The exact positions of these substituents on the benzene ring would determine the specific properties of the compound.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reactants present. As a benzene derivative, it could potentially undergo electrophilic aromatic substitution reactions . The presence of halogen substituents could also make it susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, its solubility, melting point, and boiling point would be determined by the nature of its chemical bonds and the interactions between its atoms .Scientific Research Applications
Chemical Reactivity and Synthesis
4-Bromo-2-chloro-1-(2-chloroethoxy)benzene and its derivatives are utilized in various chemical synthesis and reactivity studies. For instance, Suzuki and Mori (1994) demonstrated the use of chloro- and bromo-benzenes in ozone-mediated nitration with nitrogen dioxide, yielding nitro derivatives with high ortho-directing trends of chlorine and bromine substituents. This process offers an alternative to conventional nitration methods (Suzuki & Mori, 1994).
Crystal Structure Analysis
Research by Jotani et al. (2019) on the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue provides insights into molecular symmetry and structural differences influenced by chloro and bromo substituents. These studies are critical in understanding the physical and chemical properties of these compounds (Jotani et al., 2019).
Pharmaceutical Research
In the realm of pharmaceutical research, Cheng De-ju (2014, 2015) explored the synthesis of N-allyl-4-piperidyl benzamide derivatives using 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene. These studies contribute to the development of novel non-peptide CCR5 antagonists, highlighting the potential of these compounds in therapeutic applications (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Material Science Applications
In material science, the effect of polar substituents like bromo and chloro on the dielectric and optical transmittance properties of mesogenic compounds was studied by Chand and Manohar (2010). This research contributes to our understanding of the macroscopic properties of compounds with varying functional groups, which is essential in the development of advanced materials (Chand & Manohar, 2010).
Mechanism of Action
Target of Action
Similar compounds have been used as reagents in the synthesis of various pharmaceuticals .
Mode of Action
The mode of action of 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene involves electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The compound’s ability to participate in electrophilic aromatic substitution could potentially lead to the formation of various products depending on the reaction conditions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, the rate of electrophilic aromatic substitution reactions can be influenced by the temperature and the nature of the solvent .
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2-chloro-1-(2-chloroethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c9-6-1-2-8(7(11)5-6)12-4-3-10/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFKIQCAWFOXNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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